Triflumizole

Descripción

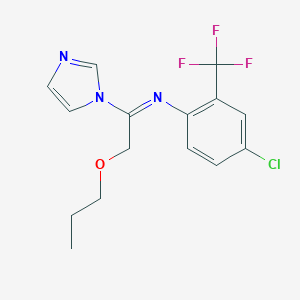

Structure

3D Structure

Propiedades

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMVPDGQOIQYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClF3N3O | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032500, DTXSID20860885 | |

| Record name | Triflumizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

No boiling point at normal pressure; decomposes at 150 °C | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 10.2 mg/L at 20 °C and pH 7, In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 10.2 (practically insoluble) | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4 g/cm³ | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | Triflumizole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals | |

CAS No. |

68694-11-1, 149465-52-1, 99387-89-0 | |

| Record name | Triflumizole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068694111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflumizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)-, [N(E)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)-, [N(E)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J6Y4H9MV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

63.5 °C, 63 °C | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Triflumizole: A Technical Guide to Synthesis and Manufacturing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and manufacturing process of Triflumizole, a broad-spectrum imidazole fungicide. The document details the core chemical reactions, intermediates, and reaction conditions, presenting quantitative data in structured tables and outlining experimental protocols for key steps. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and experimental workflows.

Introduction

This compound, with the IUPAC name (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, is a systemic fungicide with both protective and curative action.[1] It is effective against a variety of fungal diseases in fruits, vegetables, and cereals. The manufacturing process of this compound involves a multi-step chemical synthesis, which is broken down in this guide into its constituent reactions and processes.

Overall Synthesis Pathway

The industrial synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the key intermediate: 4-chloro-2-(trifluoromethyl)aniline.

-

Synthesis of the second key intermediate: N-(propoxyacetyl)imidazole.

-

Condensation of the two intermediates to form this compound.

A schematic of this overall pathway is presented below.

Synthesis of Intermediates

Synthesis of 4-chloro-2-(trifluoromethyl)aniline

The synthesis of this key aniline derivative proceeds in two main steps starting from m-chlorobenzotrifluoride.

Step 1: Nitration of m-chlorobenzotrifluoride

m-Chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzotrifluoride.[2]

Step 2: Reduction of 5-chloro-2-nitrobenzotrifluoride

The nitro group of 5-chloro-2-nitrobenzotrifluoride is then reduced to an amine to give 4-chloro-2-(trifluoromethyl)aniline.[2]

Data Summary for 4-chloro-2-(trifluoromethyl)aniline Synthesis:

| Step | Reactants | Reagents/Catalysts | Conditions | Yield (%) |

| 1. Nitration | m-chlorobenzotrifluoride | Nitric acid, Sulfuric acid | Temperature not exceeding 25°C, followed by reaction at room temperature for 2.5 hours.[2] | >98% (Purity) |

| 2. Reduction | 5-chloro-2-nitrobenzotrifluoride | Raney Nickel, Hydrogen | Not specified | High |

Experimental Protocol for Nitration of m-chlorobenzotrifluoride:

-

In a suitable reactor, cool m-chlorobenzotrifluoride (1.0 mol) to below 10°C.

-

Slowly add a pre-mixed solution of nitric acid (1.15 mol) and sulfuric acid (a significant excess) while maintaining the temperature below 25°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2.5 hours.

-

Cool the reaction mixture and carefully quench with cold water.

-

Separate the organic layer, which contains the crude 5-chloro-2-nitrobenzotrifluoride. The product can be further purified by recrystallization from a suitable solvent like n-hexane.[2]

Experimental Protocol for Reduction of 5-chloro-2-nitrobenzotrifluoride:

-

Charge a hydrogenation reactor with 5-chloro-2-nitrobenzotrifluoride and a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the reactor with hydrogen gas to a specified pressure.

-

Heat the reaction mixture to a specified temperature and maintain it with vigorous stirring until the reaction is complete (monitored by TLC or GC).

-

After completion, cool the reactor, release the hydrogen pressure, and filter off the catalyst.

-

The solvent is then removed under reduced pressure to yield the crude 4-chloro-2-(trifluoromethyl)aniline, which can be purified by distillation.

Synthesis of N-(propoxyacetyl)imidazole

This intermediate is prepared by the acylation of imidazole with propoxyacetic acid or its derivative.

Data Summary for N-(propoxyacetyl)imidazole Synthesis:

| Step | Reactants | Reagents/Catalysts | Conditions | Yield (%) |

| Acylation | Imidazole, Propoxyacetic acid | Activating agent (e.g., thionyl chloride, carbonyldiimidazole) | Not specified in detail | Not specified |

General Experimental Protocol for N-acylation of Imidazole:

While a specific protocol for N-(propoxyacetyl)imidazole is not available, a general procedure for N-acylation of imidazole can be adapted.

-

Activation of Propoxyacetic Acid: Convert propoxyacetic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

-

Reaction with Imidazole: In a suitable solvent (e.g., THF, DCM), dissolve imidazole.

-

Slowly add the activated propoxyacetic acid derivative to the imidazole solution at a controlled temperature (often cooled in an ice bath).

-

Allow the reaction to stir at room temperature until completion.

-

The reaction mixture is then worked up by washing with water and/or brine, drying the organic layer, and removing the solvent under reduced pressure to obtain the crude N-(propoxyacetyl)imidazole. Purification can be achieved by chromatography or crystallization.

Final Condensation to this compound

The final step in the synthesis is the condensation of 4-chloro-2-(trifluoromethyl)aniline with N-(propoxyacetyl)imidazole. This reaction forms the characteristic imine linkage of the this compound molecule.

Data Summary for this compound Synthesis:

| Step | Reactants | Reagents/Catalysts | Conditions | Yield (%) |

| Condensation | 4-chloro-2-(trifluoromethyl)aniline, N-(propoxyacetyl)imidazole | Condensing agent (e.g., POCl₃, PCl₅) | Not specified in detail | Not specified |

General Experimental Protocol for Condensation:

A detailed, publicly available experimental protocol for this specific condensation is scarce. The following is a generalized procedure based on similar chemical transformations.

-

In an inert atmosphere, dissolve 4-chloro-2-(trifluoromethyl)aniline in a suitable anhydrous solvent (e.g., toluene, xylene).

-

Add N-(propoxyacetyl)imidazole to the solution.

-

Slowly add a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), while maintaining a controlled temperature.

-

Heat the reaction mixture to reflux for a specified period until the reaction is complete.

-

Cool the reaction mixture and carefully quench it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

The crude this compound is then purified by column chromatography or recrystallization to obtain the final product.

Manufacturing Process Workflow

The following diagram illustrates a typical workflow for the manufacturing of this compound, from raw materials to the final product.

Conclusion

The synthesis of this compound is a well-defined process involving the preparation of two key intermediates followed by a final condensation step. While the general pathway is understood, specific details of the industrial manufacturing process, including catalysts, reaction conditions, and yields, are often proprietary. This guide provides a comprehensive overview based on publicly available information, offering a solid foundation for researchers and professionals in the field of agrochemical synthesis. Further process optimization would likely focus on improving yields, reducing waste, and utilizing greener chemical methodologies.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Triflumizole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflumizole is a broad-spectrum imidazole fungicide used extensively in agriculture to control a variety of fungal diseases, including powdery mildew and scab on fruits and vegetables.[1] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental protocols, tailored for a scientific audience.

Chemical and Physical Properties

This compound is characterized by the following properties, summarized for clarity in the tables below.

Table 1: General Chemical Information for this compound

| Property | Value | Source(s) |

| IUPAC Name | (1E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1H-imidazol-1-yl)-2-propoxyethan-1-imine | [3] |

| CAS Number | 68694-11-1 | [4] |

| Molecular Formula | C₁₅H₁₅ClF₃N₃O | [4] |

| Molecular Weight | 345.75 g/mol | [4] |

| Appearance | Colorless to yellowish crystals or powder | [2][5] |

| Synonyms | NF-114, Procure, Trifmine | [6][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 63.5 °C | [2][5] |

| Boiling Point | Decomposes before boiling | [5] |

| Water Solubility | 10.2 mg/L at 20 °C | [5] |

| Log P (Octanol/Water Partition Coefficient) | 4.56 - 5.12 | [1][8] |

| Vapor Pressure | 1.4 x 10⁻⁶ mm Hg at 25 °C | [5] |

| pKa | 3.70 at 25 °C | [5] |

| Stability | Stable under recommended storage conditions | [5] |

Mechanism of Action

This compound's primary mode of action as a fungicide is the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and function.[9] By inhibiting CYP51, this compound disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[9]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by this compound.

Secondary Signaling Pathway: PPARγ Activation

Recent studies have identified this compound as an activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis (fat cell differentiation) and lipid metabolism.[5] This finding suggests potential off-target effects of this compound in non-fungal organisms.

The following diagram illustrates the general mechanism of PPARγ activation.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are crucial for research and regulatory purposes. The following sections outline the methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based on published literature.

High-Performance Liquid Chromatography (HPLC) for this compound Residue Analysis in Crops

This method is suitable for the determination of this compound and its primary metabolite in various crop matrices.[3]

1. Sample Preparation:

-

Extraction: Homogenize the crop sample and extract with methanol.

-

Liquid-Liquid Partitioning: Partition the methanol extract with dichloromethane to transfer this compound and its metabolite into the organic phase.

-

Clean-up: Pass the dichloromethane extract through a Florisil solid-phase extraction (SPE) cartridge to remove interfering matrix components. Elute the analytes with a suitable solvent mixture (e.g., acetone in hexane).

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution (e.g., 0.01 M carbonate buffer, pH 9.0). A typical starting condition could be a 70:30 (v/v) mixture of acetonitrile and buffer.[3]

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength of 230 nm.

-

Injection Volume: 10-20 µL.

3. Quantification:

-

Prepare a calibration curve using certified reference standards of this compound and its metabolite.

-

Quantify the analytes in the sample extracts by comparing their peak areas to the calibration curve.

Gas Chromatography (GC) for this compound Residue Analysis

This method is often used for the analysis of this compound in complex matrices like soil and can involve a derivatization step to improve sensitivity.

1. Sample Preparation:

-

Extraction: Extract the sample (e.g., soil) with a suitable solvent system, which may involve alkaline hydrolysis to convert this compound and its metabolites to a common aniline moiety (4-chloro-2-(trifluoromethyl)aniline).

-

Derivatization: Derivatize the aniline moiety with an agent like heptafluorobutyric anhydride (HFBA) to create a more volatile and electron-capturing derivative suitable for GC-ECD analysis.

-

Clean-up: Perform a clean-up step using SPE or liquid-liquid partitioning to remove matrix interferences.

2. GC Conditions:

-

Instrument: A gas chromatograph equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

-

Column: A capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector: Splitless or pulsed splitless injection.

-

Temperature Program:

-

Initial Oven Temperature: e.g., 80-100 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Final Hold: Hold at the final temperature for 5-10 minutes.

-

-

Detector Temperature: 300-320 °C for ECD.

3. Quantification:

-

Prepare calibration standards of the derivatized analyte.

-

Quantify the analyte in the derivatized sample extracts by comparing the peak response to the calibration curve.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, its fungicidal mechanism of action through the inhibition of ergosterol biosynthesis, and its potential off-target effects on the PPARγ signaling pathway. The outlined experimental protocols for HPLC and GC analysis offer a foundation for researchers and analytical scientists working with this compound. A thorough understanding of these properties and methodologies is essential for the effective and safe use of this compound in agricultural applications and for assessing its potential impact on non-target organisms.

References

- 1. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Residue analysis of this compound and its metabolite in crops by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. jchr.org [jchr.org]

- 8. researchgate.net [researchgate.net]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Triflumizole's Biological Activity Spectrum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflumizole is a broad-spectrum imidazole fungicide widely utilized in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental crops.[1][2] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes, leading to disruption of fungal growth and development.[1][3] Beyond its well-established antifungal properties, recent research has unveiled a fascinating and complex spectrum of biological activities for this compound, revealing its interaction with various cellular pathways and targets in both fungal and non-fungal systems. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Antifungal Activity

This compound is a systemic fungicide with both protective and curative properties.[2][4] It belongs to the demethylation inhibitor (DMI) group of fungicides (FRAC Group 3), which act by inhibiting the C14-demethylase enzyme involved in ergosterol biosynthesis.[5] This inhibition disrupts the structure and function of the fungal cell membrane, leading to cell death.[4]

Antifungal Activity Spectrum

This compound is effective against a wide range of phytopathogenic fungi, including:

-

Powdery Mildew: Caused by various species of the order Erysiphales.[1]

-

Scab: Such as apple scab caused by Venturia inaequalis.

-

Rusts: A group of fungal diseases caused by fungi of the order Pucciniales.[4]

-

Other diseases: Including blossom blight, fruit rot, and leaf spot.[2]

Quantitative Antifungal Activity Data

The following table summarizes the available quantitative data on the antifungal activity of this compound against various fungal species.

| Fungal Species | Parameter | Value | Reference |

| Botrytis cinerea | EC50 | Data not available | |

| Colletotrichum acutatum | EC50 | Data not available | |

| Venturia inaequalis | EC50 | Data not available | |

| Aspergillus spp. | MIC | Data not available | |

| Fusarium spp. | MIC | Data not available | |

| Penicillium spp. | MIC | Data not available |

Note: While this compound is known to be effective against these pathogens, specific EC50 and MIC values from publicly available literature are limited.

Other Biological Activities

Recent studies have revealed that this compound possesses a range of other biological activities, indicating its potential to interact with various cellular processes beyond fungal ergosterol biosynthesis.

PPARγ Activation and Adipogenesis

This compound has been identified as an activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.[1][6][7] This activity classifies this compound as a potential "obesogen," a chemical that can promote obesity.

-

Mechanism: this compound binds to and activates PPARγ, leading to the expression of genes that promote the differentiation of preadipocytes into mature fat cells (adipocytes) and lipid accumulation.[6][8]

-

Quantitative Data:

-

This compound at 100 nM induced lipid accumulation and adipogenic gene expression in human white adipose tissue-derived mesenchymal stem cells (MSCs) to levels comparable to the known PPARγ agonist rosiglitazone at 500 nM.[6]

-

This compound promoted adipogenesis in 3T3-L1 preadipocytes at concentrations as low as 10 nM.[6]

-

Immunomodulatory Activity: RORγ Inverse Agonist

This compound has been shown to act as an inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).[9] RORγ is a key transcription factor in the differentiation of Th17 cells, which are critical for immune responses against certain pathogens but are also implicated in autoimmune diseases.

-

Mechanism: As an inverse agonist, this compound inhibits the constitutive activity of RORγ, leading to a decrease in the expression of its target genes, including the pro-inflammatory cytokine IL-17.[10][11]

-

Quantitative Data: Specific IC50 or EC50 values for this compound's RORγ inverse agonist activity are not yet available in the public domain.

Inhibition of the Ubiquitin-Proteasome System

This compound has been found to inhibit the ubiquitin-proteasome system (UPS), a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins.

-

Mechanism: The precise mechanism of UPS inhibition by this compound is not fully elucidated.

Aromatase Inhibition

As an imidazole-containing compound, this compound has the potential to inhibit cytochrome P450 enzymes, including aromatase (CYP19A1), which is responsible for the conversion of androgens to estrogens.[12][13]

-

Mechanism: Azole compounds can bind to the heme iron of cytochrome P450 enzymes, thereby inhibiting their catalytic activity.

-

Quantitative Data: A specific IC50 value for the inhibition of aromatase by this compound is not currently available in the literature.

Inhibition of Strigolactone Biosynthesis

In plants, this compound has been identified as an inhibitor of strigolactone biosynthesis.[14][15] Strigolactones are a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic and parasitic organisms.

-

Mechanism: this compound inhibits the activity of the cytochrome P450 enzyme Os900 (CYP711A2), which is involved in the conversion of carlactone to 4-deoxyorobanchol (4DO), a major strigolactone in rice.[14][15]

-

Quantitative Data: this compound reduced 4DO levels in rice root exudates in a dose-dependent manner at concentrations ranging from 1 to 10 µM.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.[1][16][17]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific filamentous fungus.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Fungal inoculum, adjusted to a specific concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate from a fresh culture. Adjust the conidial suspension to the desired concentration using a spectrophotometer and hemocytometer.

-

Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the fungal inoculum. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the fungal species.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

PPARγ Activation Reporter Gene Assay

This protocol describes a transient transfection reporter gene assay to measure the activation of PPARγ by this compound.[18][19]

Objective: To quantify the ability of this compound to activate the transcriptional activity of PPARγ.

Materials:

-

Mammalian cell line (e.g., HEK293T or COS-7).

-

Expression vector for human PPARγ.

-

Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase reporter gene.

-

Transfection reagent.

-

This compound solution.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specific period (e.g., 24 hours) to allow for gene expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the relative luciferase activity against the this compound concentration to determine the EC50 value.

Strigolactone Quantification by LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of strigolactones from plant root exudates following treatment with this compound.[6][7]

Objective: To measure the levels of specific strigolactones (e.g., 4DO) in plant root exudates to assess the inhibitory effect of this compound on their biosynthesis.

Materials:

-

Plant material (e.g., rice seedlings).

-

This compound solution.

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Solvents for extraction and elution (e.g., ethyl acetate, acetone, acetonitrile, water, formic acid).

-

Internal standard (e.g., a deuterated strigolactone analog).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Plant Treatment and Exudate Collection: Grow the plants under controlled conditions. Treat the plants with this compound at various concentrations. Collect the root exudates over a specific period.

-

Extraction: Add an internal standard to the collected exudates. Perform a solid-phase extraction (SPE) to concentrate and purify the strigolactones. Elute the strigolactones from the SPE cartridge with an appropriate solvent.

-

LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis. Inject the sample into the LC-MS/MS system.

-

Quantification: Separate the different strigolactones using liquid chromatography. Detect and quantify the target strigolactones and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Calculate the concentration of each strigolactone in the samples based on the peak areas relative to the internal standard.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Workflows

The following diagrams outline the workflows for key experimental procedures.

Conclusion

This compound exhibits a remarkably diverse range of biological activities that extend far beyond its primary role as a fungicide. Its interactions with key cellular regulators such as PPARγ and RORγ, as well as its effects on the ubiquitin-proteasome system and plant hormone biosynthesis, highlight its potential as a tool for chemical biology and a subject for further toxicological and pharmacological investigation. While its antifungal efficacy is well-established, the broader biological implications of its use, particularly concerning its obesogenic and endocrine-disrupting potential, warrant further in-depth research. This guide provides a foundational understanding of this compound's activity spectrum, offering valuable insights for researchers and professionals in the fields of agriculture, environmental science, and drug development. Further studies are needed to generate more comprehensive quantitative data and to fully elucidate the molecular mechanisms underlying its diverse biological effects.

References

- 1. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pure.knaw.nl [pure.knaw.nl]

- 5. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [repository.kaust.edu.sa]

- 7. This compound is an obesogen in mice that acts through peroxisome proliferator activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Strigolactones | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]

- 12. The classic azole antifungal drugs are highly potent endocrine disruptors in vitro inhibiting steroidogenic CYP enzymes at concentrations lower than therapeutic Cmax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of human CYP19 by azoles used as antifungal agents and aromatase inhibitors, using a new LC-MS/MS method for the analysis of estradiol product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound as a Novel Lead Compound for Strigolactone Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound as a Novel Lead Compound for Strigolactone Biosynthesis Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. njccwei.com [njccwei.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Triflumizole Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the fungicide Triflumizole, focusing on its core scientific aspects. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.

Core Properties and Mechanism of Action

This compound is a broad-spectrum foliar fungicide used to control a variety of fungal diseases in fruits and vegetables. It belongs to the demethylation inhibitor (DMI) group of fungicides, classified as Group 3 by the Fungicide Resistance Action Committee (FRAC). This compound exhibits both protective and curative actions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] This disruption of ergosterol synthesis leads to a loss of structural integrity of the fungal cell membrane, ultimately causing cell death.[2] Specifically, this compound inhibits the enzyme sterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol.[3][4]

Quantitative Toxicological Data

The toxicological profile of this compound has been evaluated in various studies. The following tables summarize the key quantitative data from acute, sub-chronic, and chronic toxicity studies.

Table 1: Acute Toxicity of this compound

| Species | Route | LD50 | Reference |

| Rat (male) | Oral | 1057 mg/kg bw | [5] |

| Rat (female) | Oral | 1780 mg/kg bw | [6] |

| Mouse | Oral | 1600 mg/kg | [7] |

| Rat | Dermal | >5000 mg/kg bw | [8] |

| Rat | Inhalation (4h) | >3.6 mg/L | [8] |

Table 2: No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) of this compound

| Study Type | Species | Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| Combined Chronic Toxicity/Carcinogenicity | Rat (male) | 2 years | 3.7 | - | Liver toxicity (eosinophilic foci) | [3] |

| Combined Chronic Toxicity/Carcinogenicity | Rat (female) | 2 years | < 4.6 | 4.6 | Liver toxicity (fatty vacuolation, inflammation, necrosis) | [3] |

| Chronic Toxicity | Dog | 1 year | 10.00 (male), 10.69 (female) | 34.10 (male), 35.17 (female) | Increased alkaline phosphatase, mild anemia, increased liver weights | [9] |

| Developmental Toxicity | Rat | - | 10 | 35 | Decreased viable fetuses, increased resorptions, decreased fetal body weight | [9] |

| Reproductive Toxicity | Rat | 2 generations | 1.5 (Reproductive) | 3.5 (Reproductive) | Increased gestation length | [9] |

| Sub-chronic Toxicity | Rat | 90 days | 15.3 (male), 17.2 (female) | 176.5 (male), 217.9 (female) | Increased kidney and liver weights, fat accumulation in the liver | [9] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have provided insights into the pharmacokinetic profile of this compound.

Absorption: Following oral administration in rats, this compound is well absorbed, with at least 72% of the administered dose being absorbed.[6]

Distribution: After absorption, this compound distributes to various tissues. The highest concentrations of radioactivity are typically found in the liver.[6] The brain has also been noted to retain relatively high concentrations.[6]

Metabolism: this compound is extensively metabolized in rats, with less than 2% of the parent compound being recovered in urine and feces.[5][6] The primary metabolic pathway involves the oxidation of the parent compound.[1] A proposed metabolic pathway is illustrated in the diagram below.

Excretion: The majority of the administered dose of this compound is excreted in the urine, with a smaller portion eliminated in the feces.[6] In a study with radiolabelled this compound, approximately 75% of the dose was excreted via the urinary route and about 20% via the feces.[6]

Residue Levels in Agricultural Commodities

The presence of this compound residues in various crops has been a subject of regulatory monitoring. The European Union has recently reduced the Maximum Residue Levels (MRLs) for this compound to the limit of determination (LOD), which is between 0.01 and 0.1 mg/kg for all products, with this regulation applicable from August 2023.[3][5] This decision was made as the approval for the use of this compound in the EU expired in 2020 without an application for renewal.[5]

Table 3: this compound Residue Levels in Selected Crops

| Crop | Application Details | Pre-Harvest Interval (PHI) | Residue Level (mg/kg) | Reference |

| Apples | 3 sprays (50, 40, 30 days before harvest) | 30 days | Not detected (<0.05) | [5] |

| Apples | 3 sprays (40, 30, 21 days before harvest) | 21 days | Not detected (<0.05) | [5] |

| Pears | 4 sprays (40, 30, 21, 14 days before harvest) | 14 days | Not detected (<0.06) | [5] |

| Cucumbers | 4 fumigations (7, 5, 3, 1 day before harvest) | 1 day | Not detectable | [5] |

| Grapes | Not specified | 3 days (PHI) | Not specified | [10] |

| Grapes | Not specified | 8.5 days (PHI) | Not specified | [10] |

| Hyacinth Bean | Not specified | 9 days (PHI) | Below EU-MRL | [11] |

| Tomatoes | Not specified | MRL reduced to LOD | 0.01 - 0.1 | [3][5] |

| Aubergines | Not specified | MRL reduced to LOD | 0.01 - 0.1 | [3][5] |

| Gherkins | Not specified | MRL reduced to LOD | 0.01 - 0.1 | [3][5] |

| Courgettes | Not specified | MRL reduced to LOD | 0.01 - 0.1 | [3][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Residue Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the determination of this compound and its metabolite in crops.[12]

a) Extraction:

-

Homogenize the crop sample.

-

Extract a representative portion of the homogenized sample with methanol.

-

Perform a liquid-liquid re-extraction of the methanol extract into methylene chloride.[12]

-

Evaporate the methylene chloride layer to dryness.

-

Dissolve the residue in the mobile phase for HPLC analysis.

b) Cleanup:

-

The crude extract is cleaned up using a Florisil column.[12]

c) HPLC Analysis:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.[12]

-

Column: Nucleosil 5 C18 (ODS, 5 µm).[12]

-

Mobile Phase: Acetonitrile-3 mM carbonate buffer (7:3, v/v, pH 9.0).[12]

-

Detection: UV at 238 nm.[12]

-

Limit of Detection: 0.01-0.02 ppm.[12]

-

Recoveries: 73-99% for this compound and 74-94% for its metabolite from spiked crops (0.5 ppm).[12]

Acute Oral Toxicity Study (OECD Guideline 423)

The following is a general protocol for an acute oral toxicity study based on the OECD Guideline 423 (Acute Toxic Class Method).[7][8][13]

a) Principle: A stepwise procedure is used with a minimum number of animals per step to obtain sufficient information on the acute toxicity of the substance for classification purposes.[13] The presence or absence of compound-related mortality in a group of animals dosed at a specific level determines the next step.[13]

b) Animal Model:

-

Typically, young adult, healthy, nulliparous, and non-pregnant female rats are used.[14]

-

Animals are acclimated to the laboratory conditions for at least 5 days before the study.[13]

c) Dosing:

-

Animals are fasted overnight before dosing.[13]

-

The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[13]

-

The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[8]

-

In a study on a similar substance, initial doses of 300 mg/kg bw and 2000 mg/kg bw were used.[6]

d) Observations:

-

Animals are observed individually for signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[13]

-

Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body weight of the animals is recorded weekly.[11]

e) Data and Reporting:

-

The number of animals that die within the 14-day observation period is recorded.

-

The LD50 is determined based on the mortality data.

Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of a test compound on cytochrome P450 (CYP) enzyme activity.[15][16]

a) Principle: The inhibitory effect of a compound on a specific CYP isoform is measured by incubating the compound with human liver microsomes (or recombinant CYP enzymes), a specific substrate for that isoform, and a cofactor (NADPH). The formation of the metabolite of the probe substrate is quantified, and the concentration of the test compound that causes 50% inhibition (IC50) is determined.[15]

b) Experimental Procedure:

-

Incubation:

-

Prepare a reaction mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam or testosterone for CYP3A4), and a range of concentrations of the test compound (this compound).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a cofactor regenerating system (e.g., NADPH).

-

-

Termination: Stop the reaction after a specific time by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.[15]

-

-

Data Analysis:

-

Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to this compound research.

Caption: Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition.

Caption: Proposed Metabolic Pathway of this compound.

Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).

References

- 1. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]

- 2. Ergosterol - Wikipedia [en.wikipedia.org]

- 3. Maximum residue levels for this compound - AGRINFO Platform [agrinfo.eu]

- 4. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. agrinfo.eu [agrinfo.eu]

- 6. researchgate.net [researchgate.net]

- 7. canada.ca [canada.ca]

- 8. fsc.go.jp [fsc.go.jp]

- 9. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]

- 12. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. researchgate.net [researchgate.net]

- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mode of Action of Triflumizole as a Sterol Biosynthesis Inhibitor

Abstract

This compound is a broad-spectrum imidazole fungicide widely utilized in agriculture for the management of various fungal diseases.[1][2] Its primary mode of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[3] This technical guide provides a detailed examination of the molecular mechanisms underlying this compound's function as a sterol biosynthesis inhibitor, with a focus on its target enzyme, the resulting biochemical consequences, and the methodologies employed to elucidate these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and fungicide research.

Introduction to this compound

This compound is a systemic fungicide with both protective and curative properties against a range of fungal pathogens, including those responsible for powdery mildew, scab, and rusts.[2][3][4] Chemically, it belongs to the imidazole class of fungicides, a group known for its targeted action on fungal sterol metabolism.[2][5] By inhibiting a critical step in the ergosterol biosynthesis pathway, this compound effectively compromises the structure and function of the fungal cell membrane, leading to the cessation of growth and eventual cell death.[3]

The Core Mechanism: Inhibition of Sterol Biosynthesis

The primary fungicidal activity of this compound stems from its role as a Sterol Demethylation Inhibitor (DMI).[2][3] It specifically targets and inhibits the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[5][6][7] This enzyme is essential for the biosynthesis of ergosterol, the principal sterol component in the cell membranes of fungi, where it is functionally analogous to cholesterol in mammalian cells.[7][8]

The Target Enzyme: Lanosterol 14α-Demethylase (CYP51)

Lanosterol 14α-demethylase is a crucial enzyme in the post-squalene segment of the sterol biosynthesis pathway.[9] It catalyzes the oxidative removal of the 14α-methyl group from lanosterol (in fungi and animals) or obtusifoliol (in plants).[7][10] This demethylation is a vital step; its blockage prevents the formation of precursor molecules necessary for the synthesis of ergosterol.[11] The specificity of azole fungicides like this compound for the fungal CYP51 over its mammalian counterpart is a key factor in its selective toxicity, although cross-reactivity can occur.[12]

Biochemical Consequences of Inhibition

The inhibition of lanosterol 14α-demethylase by this compound has two major biochemical consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the biosynthetic pathway leads to a significant reduction in the cellular concentration of ergosterol.[13][14] Since ergosterol is vital for maintaining the fluidity, permeability, and integrity of the fungal plasma membrane, its depletion severely compromises these functions.[13][15]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of aberrant 14α-methylated sterol precursors, such as lanosterol.[10][14] These intermediates are incorporated into the fungal cell membrane, disrupting its normal packing and function, contributing to membrane stress, and ultimately leading to cell lysis.[13][14]

The logical flow from this compound application to fungal cell death is illustrated in the diagram below.

The Ergosterol Biosynthesis Pathway

Understanding the mode of action of this compound requires a foundational knowledge of the ergosterol biosynthesis pathway. This multi-step process, occurring primarily in the endoplasmic reticulum, converts acetyl-CoA into ergosterol.[16] The pathway can be broadly divided into pre-squalene and post-squalene stages. This compound acts in the post-squalene stage.

The diagram below outlines the key steps in the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Quantitative Analysis of this compound Activity

The efficacy of a fungicide is determined through quantitative assays that measure its inhibitory potential. For this compound, this involves determining its inhibitory concentration against target fungi and its specific activity against the target enzyme.

In Vitro Fungal Growth Inhibition

The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is a key metric representing the concentration of this compound required to inhibit 50% of fungal growth in vitro.[17] These values are crucial for comparing the potency of different fungicides and for monitoring the development of resistance. While specific values vary by fungal species and testing conditions, they are typically determined through broth microdilution or agar dilution assays.

Table 1: Representative Quantitative Data for this compound (Illustrative)

| Fungal Species | Assay Type | Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Aspergillus fumigatus | Broth Microdilution | IC₅₀ | Data Not Available | [Hypothetical] |

| Venturia inaequalis | Spore Germination | EC₅₀ | Data Not Available | [Hypothetical] |

| Fusarium graminearum | Mycelial Growth | IC₅₀ | Data Not Available | [Hypothetical] |

Note: Specific, cited IC₅₀/EC₅₀ values for this compound were not available in the initial search results. This table serves as a template for such data.

Impact on Fungal Sterol Composition

A direct method to confirm the mode of action is to analyze the sterol profile of fungal cells after treatment with this compound. This analysis typically reveals a decrease in ergosterol content and a corresponding increase in lanosterol and other 14α-methylated sterols.

Table 2: Effect of this compound on Fungal Sterol Profile (Illustrative)

| Fungal Species | Treatment | Ergosterol (% of total sterols) | Lanosterol (% of total sterols) | Reference |

|---|---|---|---|---|

| Candida albicans | Control (No this compound) | ~85% | <1% | [Hypothetical] |

| Candida albicans | This compound (Sub-lethal conc.) | Data Not Available | Data Not Available | [Hypothetical] |

Note: Quantitative data on sterol profile changes induced by this compound were not available in the initial search results. This table illustrates the expected trends.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to investigate the mode of action of sterol biosynthesis inhibitors like this compound.

Protocol: Determination of IC₅₀ using Broth Microdilution

This method determines the minimum concentration of a fungicide that inhibits fungal growth.

-

Preparation of Fungal Inoculum: Culture the target fungus on a suitable agar medium. Harvest spores or mycelial fragments and suspend them in a sterile liquid medium. Adjust the suspension to a standardized concentration (e.g., 10⁴ to 10⁵ cells/mL).

-

Drug Dilution Series: Prepare a serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). Include a drug-free control well.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an optimal temperature for the growth of the fungus (e.g., 25-37°C) for a defined period (e.g., 24-72 hours).

-

Growth Assessment: Determine fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. Alternatively, a metabolic indicator like MTT can be used.[18]

-

Data Analysis: Plot the percentage of growth inhibition against the logarithm of the this compound concentration. The IC₅₀ value is calculated by fitting the data to a dose-response curve.[19][20]

Protocol: Analysis of Fungal Sterol Profile by GC-MS

This protocol allows for the identification and quantification of sterols in fungal cells.[21][22]

-

Fungal Culture and Treatment: Grow the fungus in a liquid culture to a specific growth phase (e.g., mid-log phase). Expose the culture to a sub-lethal concentration of this compound for a set duration. Harvest the cells by centrifugation.

-

Lipid Extraction: Saponify the fungal cells using a strong base (e.g., alcoholic potassium hydroxide) to hydrolyze esters. Extract the non-saponifiable lipids (containing the sterols) with an organic solvent like n-hexane or chloroform.[23][24]

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, convert the sterols to trimethylsilyl (TMSi) ether or acetate derivatives.[21]

-

GC-MS Analysis: Inject the extracted and derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).[25]

-

Gas Chromatography (GC): Separates the different sterol compounds based on their boiling points and interaction with the stationary phase of the column.

-

Mass Spectrometry (MS): Fragments the separated sterol molecules and detects the resulting ions. The fragmentation pattern serves as a "fingerprint" for identifying each sterol.

-

-

Quantification: Identify sterols by comparing their retention times and mass spectra to those of known standards. Quantify the amount of each sterol by integrating the peak areas from the chromatogram.

The general workflow for these experimental procedures is shown below.

Conclusion

This compound's efficacy as a fungicide is firmly rooted in its specific inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This targeted action leads to the depletion of essential ergosterol and the accumulation of toxic sterol intermediates, culminating in the disruption of the fungal cell membrane and cell death. The methodologies outlined in this guide, including IC₅₀ determination and sterol profile analysis, are fundamental tools for characterizing the activity of this compound and other sterol biosynthesis inhibitors. A thorough understanding of this mode of action is paramount for the strategic development of new antifungal agents and for managing the emergence of fungicide resistance in agricultural and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound TC - HEBEN [hb-p.com]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. This compound (Ref: NF 114 ) [sitem.herts.ac.uk]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 8. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 10. Specific effects of triarimol on sterol biosynthesis in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 16. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. repositorio.usp.br [repositorio.usp.br]

- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Guidelines for accurate EC50/IC50 estimation | Semantic Scholar [semanticscholar.org]

- 20. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 22. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Analysis of sphingolipids, sterols, and phospholipids in human pathogenic Cryptococcus strains - PMC [pmc.ncbi.nlm.nih.gov]

Triflumizole's Role as a PPARγ Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflumizole (TFZ), an imidazole fungicide widely used in agriculture, has been identified as a potent activator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2][3][4][5] PPARγ is a ligand-activated transcription factor and a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[1][3][4][5] The activation of PPARγ by this compound has been shown to induce adipogenesis in both murine preadipocyte cell lines and human mesenchymal stem cells, classifying it as an environmental obesogen.[1][3][4] This technical guide provides an in-depth overview of the experimental evidence demonstrating this compound's role as a PPARγ activator, detailed methodologies for key experiments, and a summary of the quantitative data available.

Introduction to this compound and PPARγ

This compound is a fungicide used to control powdery mildew, scab, and rust on a variety of crops.[1][3][4] Its environmental prevalence raises questions about its potential effects on human health. The U.S. Environmental Protection Agency's ToxCast program identified this compound as a potential PPARγ activator.[1][3][4]

PPARγ is a member of the nuclear receptor superfamily. Upon activation by a ligand, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[6] PPARγ activation is a key event in adipocyte differentiation (adipogenesis) and is also involved in the regulation of insulin sensitivity and inflammation.

Evidence of this compound as a PPARγ Activator

The primary evidence for this compound's action as a PPARγ activator comes from in vitro studies using cell-based assays. These studies have demonstrated that this compound can:

-

Activate the PPARγ receptor in transient transfection assays.[1][3][4]

-

Induce adipogenesis in 3T3-L1 preadipocytes and human mesenchymal stem cells (MSCs) at nanomolar concentrations.[1][3][4]

-

Increase the expression of PPARγ target genes involved in adipogenesis.[3]

-

The adipogenic effects of this compound can be blocked by a specific PPARγ antagonist, confirming its mechanism of action.[3]

While this compound has been shown to be a robust activator of PPARγ, it is considered less potent than the well-characterized synthetic PPARγ agonist, rosiglitazone (ROSI).[3] However, at certain concentrations, its effects on adipogenesis in human MSCs are comparable to those of rosiglitazone.[3]

Quantitative Data

Table 1: In Vitro PPARγ Activation and Adipogenesis

| Parameter | Cell Line | This compound Concentration | Observation | Reference Compound |

| PPARγ Activation | COS7 | Graded doses (10⁻¹¹ M to 10⁻⁴ M) | Less potent activation compared to Rosiglitazone | Rosiglitazone |

| Adipogenesis Induction | 3T3-L1 | As low as 10 nM | Robust induction of triglyceride accumulation | 100 nM Rosiglitazone |

| Adipogenesis Induction | human MSCs | 100 nM | Comparable induction of lipid accumulation to Rosiglitazone | 500 nM Rosiglitazone |

Table 2: this compound-Induced Gene Expression Changes in 3T3-L1 Cells

| Gene | Gene Function | This compound Concentration | Fold Change (relative to control) |

| FABP4 (aP2) | Fatty acid binding protein | 10 nM - 1 µM | Significant increase |

| AdipoQ (Adiponectin) | Adipokine | 10 nM - 1 µM | Significant increase |

| PPARγ | Master regulator of adipogenesis | 10 nM - 1 µM | Significant increase |

| Zfp423 | Pro-adipogenic transcription factor | 10 nM - 1 µM | Significant increase |

| Pref-1 | Anti-adipogenic factor | 10 nM - 1 µM | Significant decrease |

Note: The table indicates the general trend of gene expression changes as reported in the literature. Precise fold-change values at each concentration are not consistently provided.

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

The following diagram illustrates the canonical PPARγ signaling pathway activated by a ligand such as this compound.

Caption: this compound activates the PPARγ signaling pathway, leading to adipogenesis.

Experimental Workflow: Adipocyte Differentiation Assay

This diagram outlines the typical workflow for assessing the adipogenic potential of a compound like this compound using 3T3-L1 cells.

Caption: Workflow for 3T3-L1 preadipocyte differentiation and analysis.

Experimental Protocols

PPARγ Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate the PPARγ receptor.

Principle: Cells are co-transfected with two plasmids: one expressing a fusion protein of the PPARγ ligand-binding domain (LBD) and a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS). If the test compound binds to and activates the PPARγ-LBD, the fusion protein binds to the UAS and drives the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Cell Culture and Transfection:

-

Seed COS7 or HEK293 cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.

-

Co-transfect cells with a PPARγ-LBD expression vector and a luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A β-galactosidase expression vector is often co-transfected to normalize for transfection efficiency.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Luciferase Assay:

-

After 24 hours of incubation with the compounds, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Add a luciferase assay substrate and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.

-

3T3-L1 Adipocyte Differentiation and Oil Red O Staining

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes.

Protocol:

-

Cell Culture:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% bovine calf serum.

-

Seed cells in 24- or 48-well plates and grow them to confluence. Maintain the confluent culture for an additional 48 hours.

-

-

Induction of Differentiation:

-

To initiate differentiation (Day 0), replace the medium with DMEM containing 10% fetal bovine serum (FBS) and a differentiation cocktail (MDI):

-

0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

-

1 µM dexamethasone

-

10 µg/mL insulin

-

-

Add this compound, a positive control (rosiglitazone), or a vehicle control to the differentiation medium.

-

-

Maturation:

-

On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, replace the medium every 2 days with DMEM containing 10% FBS.

-

-

Oil Red O Staining (Day 8-10):

-

Wash the cells with PBS.

-